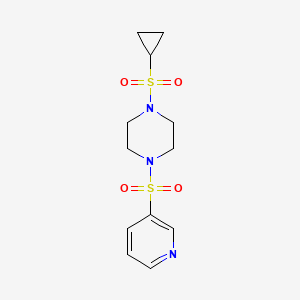![molecular formula C28H28N2O2 B2553842 N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide CAS No. 851406-82-1](/img/no-structure.png)
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide" is a quinoline derivative, which is a class of compounds known for their diverse pharmacological activities. Quinoline derivatives have been extensively studied for their potential use in medicinal chemistry, particularly as serotonin type-3 (5-HT3) receptor antagonists, which are relevant in the treatment of conditions such as depression and anxiety .
Synthesis Analysis
The synthesis of quinoline derivatives typically involves the formation of the quinoline core followed by functionalization at appropriate positions. For instance, quinoxalin-2-carboxamides, which are structurally related to the compound , have been synthesized from quinoxalin-2-carboxylic acid by coupling with various amines in the presence of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) . Similarly, N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamides have been synthesized via enolate salts in a one-pot, two-step protocol, demonstrating the versatility of synthetic approaches for quinoline derivatives .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The specific substituents and functional groups attached to this core can significantly influence the compound's binding affinity and selectivity towards biological targets such as the 5-HT3 receptor. Spectroscopic and X-ray diffraction studies are commonly employed to confirm the structure of synthesized quinoline derivatives .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including nucleophilic substitution, which allows for the introduction of different substituents that can modulate the compound's pharmacological profile. For example, the synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl substituted ethane-1,2-diamines involves the formation of coordinate bonds with metal ions, which can be used for targeted delivery of therapeutic agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties are influenced by the molecular structure and can be tailored during the synthesis process to improve the compound's drug-like characteristics. The pharmacological evaluation of quinoxalin-2-carboxamides as 5-HT3 receptor antagonists, for example, includes an assessment of their antagonistic potency and antidepressant-like activity, which are directly related to their chemical structure .
科学的研究の応用
Cytotoxic Activity and Anticancer Potential
Research has shown that certain carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a structural resemblance to N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide, exhibit potent cytotoxic activities. These compounds, upon testing, demonstrated significant growth inhibitory properties against various cancer cell lines such as murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cells. Some of these derivatives showed IC(50) values less than 10 nM, indicating their strong potential as anticancer agents. In vivo tests against colon 38 tumors in mice revealed curative effects at low doses, highlighting their therapeutic promise in cancer treatment (Deady et al., 2003).
Corrosion Inhibition
In the realm of materials science, certain quinoxaline compounds, akin to this compound, have been studied for their efficacy as corrosion inhibitors. Specifically, these compounds have been evaluated for their potential to protect copper surfaces in nitric acid media. Quantum chemical calculations based on the Density Functional Theory (DFT) method have been employed to understand the relationship between the molecular structure of quinoxalines and their inhibition efficiency. These studies contribute valuable insights into designing more effective corrosion inhibitors for various industrial applications (Zarrouk et al., 2014).
Antimicrobial and Antitubercular Activities
The diversification of pyridine and dihydro-quinolinone scaffolds has led to the synthesis of novel compounds with significant biological activities. One such approach involved the Bohlmann-Rahtz reaction, leading to the creation of substituted pyridines and dihydro-6H-quinolin-5-ones with potential antimycobacterial properties. Screening against Mycobacterium tuberculosis H37Rv (MTB) identified several promising antitubercular agents, highlighting the therapeutic potential of these compounds in combating tuberculosis and possibly other microbial infections (Kantevari et al., 2011).
Serotonin Type-3 (5-HT3) Receptor Antagonism
Quinoxalin-2-carboxamides have been explored for their pharmacological potential as serotonin type-3 (5-HT3) receptor antagonists. This research is grounded in the understanding that 5-HT3 receptor antagonists can play a crucial role in managing conditions such as nausea, vomiting, and possibly other neuropsychiatric disorders. Synthesized compounds demonstrated significant 5-HT3 receptor antagonism, underscoring the potential of such molecules in therapeutic applications related to the central nervous system (Mahesh et al., 2011).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide involves the condensation of 5,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid with 3,3-diphenylpropionyl chloride, followed by reduction of the resulting amide with sodium borohydride and subsequent alkylation with ethyl bromide.", "Starting Materials": [ "5,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid", "3,3-diphenylpropionyl chloride", "sodium borohydride", "ethyl bromide" ], "Reaction": [ "Step 1: Condensation of 5,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid with 3,3-diphenylpropionyl chloride in the presence of a base such as triethylamine or pyridine to form N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide.", "Step 2: Reduction of the resulting amide with sodium borohydride in a suitable solvent such as ethanol or methanol to form the corresponding amine.", "Step 3: Alkylation of the amine with ethyl bromide in the presence of a base such as potassium carbonate or sodium hydroxide to form the final product, N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide." ] } | |
CAS番号 |
851406-82-1 |
分子式 |
C28H28N2O2 |
分子量 |
424.544 |
IUPAC名 |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide |
InChI |
InChI=1S/C28H28N2O2/c1-19-13-14-20(2)27-24(19)17-23(28(32)30-27)15-16-29-26(31)18-25(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,17,25H,15-16,18H2,1-2H3,(H,29,31)(H,30,32) |
InChIキー |
XCWKRWQXZSJOAQ-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



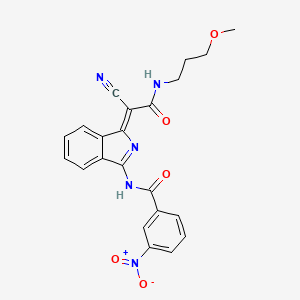
![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2553761.png)
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2553762.png)

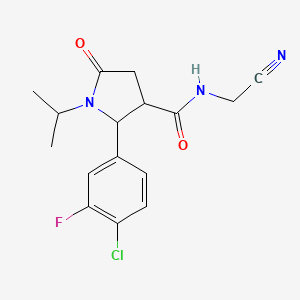
![2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile](/img/structure/B2553769.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2553770.png)
![{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone](/img/structure/B2553771.png)
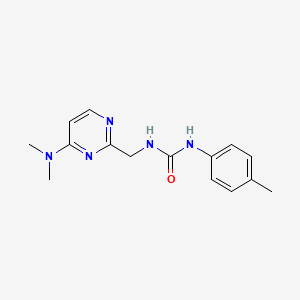

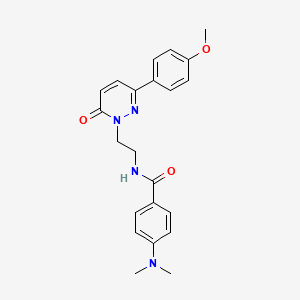

![2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2553781.png)
